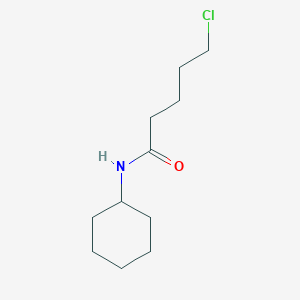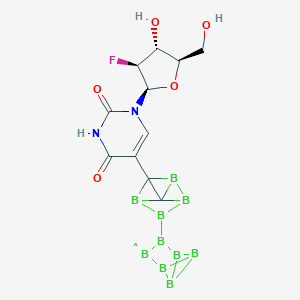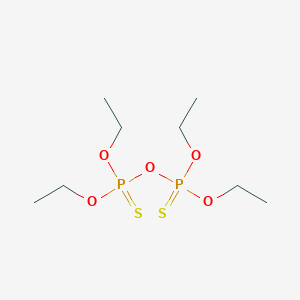
1,1,6-トリメチル-1,2-ジヒドロナフタレン
概要
説明
1,1,6-Trimethyl-1,2-dihydronaphthalene is an organic compound known for its presence in wine, particularly aged Rieslings. It is classified as a 13C-norisoprenoid, which means it has thirteen carbon atoms and is derived from an isoprenoid by the loss of methylene groups . This compound is responsible for the characteristic petrol or kerosene aroma in wines .
科学的研究の応用
1,1,6-Trimethyl-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of norisoprenoids and their derivatives.
Biology: Investigated for its role in the aroma profile of wines and its impact on sensory perception.
Industry: Used in the production of fragrances and flavoring agents.
作用機序
Target of Action
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is primarily an aroma compound . It is present in wine, particularly aged Rieslings . The primary target of TDN is the olfactory receptors in the nose that detect aroma compounds .
Mode of Action
TDN interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway that results in the perception of a specific aroma . In the case of TDN, this aroma is often described as a petrol note or by the French term goût de pétrole .
Biochemical Pathways
TDN is chemically classified as a 13C-norisoprenoid, as it has thirteen carbon atoms and is derived from an isoprenoid by the loss of methylene groups . It is believed to be a degradation product of β-carotene and lutein . TDN can also be synthesized in the laboratory from either of the ionones, α-ionone or β-ionone .
Result of Action
The primary result of TDN’s action is the perception of a specific aroma. In wines, TDN is generally considered to contribute to a desirable aroma in low concentrations, but an undesirable aroma in higher concentrations .
Action Environment
The action of TDN can be influenced by various environmental factors. For instance, the concentration of TDN in wine can increase with the age of the wine, contributing to the characteristic aroma of aged Rieslings . Additionally, the perception of TDN’s aroma can be influenced by the presence of other aroma compounds in the wine .
生化学分析
Biochemical Properties
TDN is believed to be a degradation product of β-carotene and lutein . It can also be synthesized in the laboratory from either of the ionones, α-ionone or β-ionone
Cellular Effects
It is known that in wines, TDN contributes to a desirable aroma in low concentrations, but an undesirable aroma in higher concentrations
Molecular Mechanism
It is known that TDN can bind to olfactory receptors, contributing to the aroma of wines
Metabolic Pathways
It is known that TDN is a degradation product of β-carotene and lutein
準備方法
Synthetic Routes and Reaction Conditions
1,1,6-Trimethyl-1,2-dihydronaphthalene can be synthesized in the laboratory from either α-ionone or β-ionone .
Industrial Production Methods
Industrial production methods for 1,1,6-trimethyl-1,2-dihydronaphthalene are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial purposes, involving similar steps of methylation and hydrogenation.
化学反応の分析
Types of Reactions
1,1,6-Trimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while substitution can introduce halogens or nitro groups into the naphthalene ring.
類似化合物との比較
Similar Compounds
- 1,2-Dihydro-1,1,6-trimethylnaphthalene
- 2,10,10-Trimethyl-6-methylene-1-oxaspiro[4.5]dec-7-ene (vitispirane)
Uniqueness
1,1,6-Trimethyl-1,2-dihydronaphthalene is unique due to its specific structure and the distinct petrol aroma it imparts to wines. While similar compounds like vitispirane also contribute to wine aroma, 1,1,6-trimethyl-1,2-dihydronaphthalene is particularly notable for its strong kerosene-like scent .
特性
IUPAC Name |
1,1,6-trimethyl-2H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUMCNDCAVLXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184443 | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
241.00 to 242.00 °C. @ 760.00 mm Hg | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30364-38-6 | |
| Record name | 1,1,6-Trimethyl-1,2-dihydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1,1,6-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIHYDRO-1,1,6-TRIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HD1KNX99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Dihydro-1,1,6-trimethylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040284 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


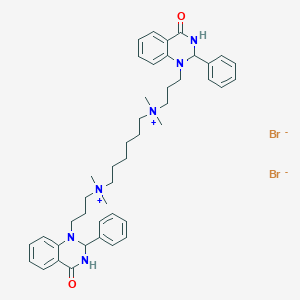

![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)

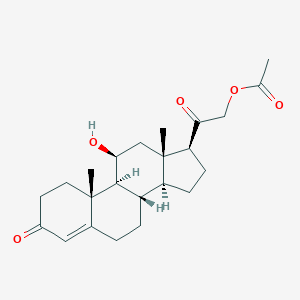
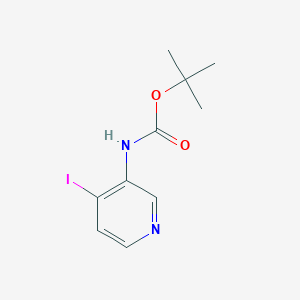
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
![2-hexyl-5-[5-[5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B124346.png)


